molecular formula C14H21BrN2O2 B2901455 tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate CAS No. 1501810-76-9

tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate

Cat. No.: B2901455
CAS No.: 1501810-76-9
M. Wt: 329.238
InChI Key: BEGXCOZYOILGDR-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate is an organic compound with the molecular formula C14H21BrN2O2. It is a derivative of N-tert-butoxycarbonyl protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent .

Preparation Methods

The preparation of tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate typically involves the reaction of 3-bromoaniline with tert-butylchloroformate. This reaction is generally carried out at ambient temperature and requires the use of an appropriate solvent and catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It undergoes substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It can be used in the synthesis of biologically active molecules for research purposes.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl N-[3-(3-bromoanilino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-5-8-16-12-7-4-6-11(15)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXCOZYOILGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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